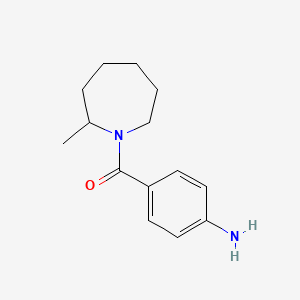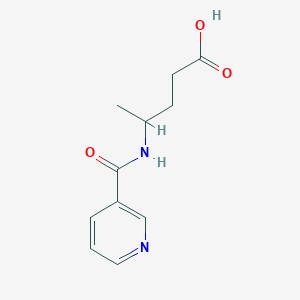![molecular formula C14H18ClNO3S B7578205 4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid, also known as CP-154,526, is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in regulating the body's response to stress. CP-154,526 has been extensively studied for its potential therapeutic applications in a variety of psychiatric and neurological disorders, including anxiety, depression, and addiction.
作用機序
4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid acts as a competitive antagonist of the CRF1 receptor, which is predominantly expressed in the brain regions involved in stress regulation, such as the amygdala and hypothalamus. By blocking the activity of the CRF1 receptor, this compound reduces the release of stress hormones such as cortisol, which are associated with the physiological and behavioral responses to stress.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the release of stress hormones such as cortisol, reducing the activity of the HPA axis, and increasing the activity of the parasympathetic nervous system. These effects are thought to underlie the anxiolytic and antidepressant effects of this compound.
実験室実験の利点と制限
One advantage of 4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid is its high selectivity for the CRF1 receptor, which reduces the potential for off-target effects. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings. Additionally, the effects of this compound may be influenced by a variety of factors, such as the timing and duration of administration, the dose used, and the specific experimental paradigm employed.
将来の方向性
There are a number of potential future directions for research on 4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid. One area of interest is the potential therapeutic applications of this compound in the treatment of addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders. Another area of interest is the potential role of this compound in the regulation of feeding behavior and metabolism. Recent studies have suggested that the CRF1 receptor may play a role in the regulation of energy balance, and this compound may have potential as a treatment for obesity and related metabolic disorders. Finally, further research is needed to better understand the potential long-term effects of this compound on brain function and behavior, particularly in the context of chronic stress exposure.
合成法
4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid can be synthesized using a multistep process that involves the reaction of 3-chlorobenzyl mercaptan with 2-bromoacetic acid to form 2-[(3-chlorophenyl)methylsulfanyl]acetic acid. This intermediate is then reacted with N-Boc-L-lysine to form the protected amino acid, which is subsequently deprotected and coupled with pentanoic acid to form the final product.
科学的研究の応用
4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid has been extensively studied in preclinical models of stress-related disorders, including anxiety and depression. In animal studies, this compound has been shown to reduce anxiety-like behavior in response to stressors such as social isolation and predator exposure. It has also been shown to reduce depressive-like behavior in response to chronic stress. These findings suggest that this compound may have potential therapeutic applications in the treatment of stress-related psychiatric disorders.
特性
IUPAC Name |
4-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-10(5-6-14(18)19)16-13(17)9-20-8-11-3-2-4-12(15)7-11/h2-4,7,10H,5-6,8-9H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLQNFIRJIWREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)CSCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)
![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)
![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)

![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)


![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)

![4-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B7578204.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578229.png)